molecular formula C22H13BrFN3O2S B2749412 (2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile CAS No. 477298-03-6

(2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile

Cat. No.: B2749412
CAS No.: 477298-03-6
M. Wt: 482.33
InChI Key: OJZZSGLOIPDYPU-GXDHUFHOSA-N
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Description

The compound “(2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile” is a structurally complex small molecule featuring a coumarin-thiazol hybrid core. Key structural elements include:

  • 1,3-Thiazol-2-yl: A heterocyclic ring providing rigidity and sites for hydrogen bonding.
  • (5-Fluoro-2-methylphenyl)amino: A substituted aniline group introducing steric and electronic effects via fluorine and methyl substituents.
  • (2E)-Prop-2-enenitrile: An acrylonitrile backbone with E-configuration, contributing to planar geometry and electrophilic reactivity.

The bromine atom may enhance lipophilicity and binding affinity, while the fluorine substituent improves metabolic stability .

Properties

IUPAC Name

(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(5-fluoro-2-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrFN3O2S/c1-12-2-4-16(24)8-18(12)26-10-14(9-25)21-27-19(11-30-21)17-7-13-6-15(23)3-5-20(13)29-22(17)28/h2-8,10-11,26H,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZZSGLOIPDYPU-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)F)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile is a novel hybrid molecule that incorporates both thiazole and coumarin moieties. This combination is significant due to the diverse biological activities associated with these structural elements, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activities of this compound based on current literature, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C28H24BrN3O4SC_{28}H_{24}BrN_{3}O_{4}S with a molecular weight of approximately 578.48 g/mol. The structure features a thiazole ring linked to a coumarin derivative, which is known for its pharmacological significance.

PropertyValue
Molecular FormulaC28H24BrN3O4S
Molecular Weight578.48 g/mol
InChI KeyZNQQBAJYWMWXRJ-KNTRCKAVSA-N

Anticancer Activity

Recent studies have demonstrated that thiazole-containing compounds exhibit potent anticancer properties. For instance, derivatives similar to our compound have shown significant inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and WM266.4 (melanoma) cells. The compound's activity can be attributed to its ability to inhibit specific molecular targets involved in cancer progression.

  • Mechanism of Action : The mechanism often involves the inhibition of critical pathways such as the BRAF V600E mutation pathway, which is implicated in several cancers.
  • Case Study : A related thiazole hybrid demonstrated an IC50 value of 0.16 µM against MCF-7 cells, indicating strong antiproliferative activity .

Antimicrobial Activity

Thiazole derivatives are widely recognized for their antimicrobial properties. The compound has been evaluated for its effectiveness against a range of bacterial strains.

  • Activity Spectrum : Studies indicate that compounds with similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Case Study : A thiazole derivative was reported to have an MIC value of 31.25 µg/mL against Salmonella typhimurium and Proteus vulgaris, outperforming traditional antibiotics like gentamicin .

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory properties of thiazole derivatives have also been documented, suggesting potential applications in treating inflammatory diseases.

  • Research Findings : Compounds containing the thiazole ring have shown promising results in reducing inflammation markers in vitro.
  • Antioxidant Activity : The antioxidant capacity of such compounds is attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its therapeutic properties , particularly in the following areas:

  • Anticancer Activity : Research indicates that derivatives of chromene compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, thiazole derivatives have shown promising results against liver carcinoma cells (HEPG2) with IC50 values indicating strong inhibition of cell growth .
  • Antimicrobial Properties : The compound has also been explored for its potential to combat drug-resistant pathogens. Studies on related thiazole derivatives demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Biological Research

In biological contexts, the compound serves as a fluorescent probe or an enzyme inhibitor , which can be utilized to study cellular processes and pathways. Its ability to interact with specific molecular targets allows for the modulation of biological functions, making it a valuable tool in biochemical research.

Organic Synthesis

This compound acts as a building block in organic synthesis , facilitating the creation of more complex molecules through various chemical reactions such as:

  • Oxidation and Reduction : The compound can undergo oxidation using agents like potassium permanganate, leading to different oxidative states that can be further manipulated in synthetic pathways.
  • Substitution Reactions : The presence of the bromo group allows for nucleophilic substitution reactions, making it versatile for generating new derivatives with potentially enhanced properties.

Material Science

In materials science, the compound has potential applications in developing advanced materials such as organic semiconductors and photovoltaic devices. Its unique electronic properties derived from its conjugated structure make it suitable for these applications.

Case Study 1: Antiproliferative Agents

A study conducted on new heterocycles derived from chromene compounds highlighted their efficacy against liver carcinoma cells. The findings indicated that certain derivatives exhibited significant antiproliferative activity, suggesting that modifications to the chromene structure can enhance therapeutic effects .

Case Study 2: Antimicrobial Activity

Another investigation into thiazole derivatives showed promising results against various bacterial strains. Compounds were tested using standardized methods, revealing several candidates with strong antimicrobial activity, which could be beneficial in addressing antibiotic resistance .

Case Study 3: Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of these compounds with biological targets. Such studies provide insights into how modifications to the structure can influence biological activity and guide further development of more potent derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following structurally related compounds highlight variations in substituents and core scaffolds, influencing physicochemical and biological properties:

Compound Name Core Structure Substituents on Thiazol Acrylonitrile Substituent Molecular Formula Molecular Weight
Target Compound Coumarin-thiazol 6-Bromo-2-oxo-coumarin 5-Fluoro-2-methylphenylamino C22H14BrFN3O2S* 506.29*
(2E)-3-(2-ethoxyphenyl)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile Coumarin-thiazol 6-Bromo-2-oxo-coumarin 2-Ethoxyphenyl C23H15BrN2O3S 479.35
(2E)-3-(4-chlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile Benzo[f]chromen-thiazol 3-Oxo-benzo[f]chromen 4-Chlorophenyl C24H13ClN2O2S 452.94
(2E)-3-[(4-bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile Simple thiazol 4-Methylphenyl 4-Bromophenylamino C19H14BrN3S 412.30

*Calculated based on analogous structures; exact data unavailable in provided evidence.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile?

  • Methodological Answer : The synthesis involves multi-step organic reactions:

  • Step 1 : Condensation of 6-bromo-2-oxo-2H-chromene-3-carbaldehyde with thiosemicarbazide to form the thiazole ring.
  • Step 2 : Coupling the thiazole intermediate with (5-fluoro-2-methylphenyl)amine via a Knoevenagel reaction under basic conditions (e.g., piperidine in ethanol).
  • Step 3 : Final nitrile group introduction using cyanoacetic acid in refluxing acetic anhydride .
  • Key Conditions : Temperature control (60–80°C), anhydrous solvents (DMF or acetonitrile), and Pd/C catalysts for coupling reactions.

Q. Which characterization techniques are essential for confirming the compound’s structure?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry (e.g., coupling constants for E/Z isomerism).
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]+^+ at m/z 494.02).
  • X-ray Crystallography : Resolve crystal packing and bond angles (if single crystals are obtainable) .
  • IR Spectroscopy : Confirm functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}) .

Q. What preliminary biological assays are recommended for initial activity screening?

  • Methodological Answer :

  • Cytotoxicity Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values.
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates.
  • Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the thiazole ring formation step?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables like temperature, solvent polarity, and catalyst loading (e.g., Pd(OAc)2_2 vs. CuI).
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >80% yield .
  • Table 1 : Example optimization
SolventCatalystTemp (°C)Yield (%)
DMFPd/C8072
MeCNCuI6065
DMSONone10042

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Dynamic NMR (DNMR) : Investigate rotational barriers in the prop-2-enenitrile moiety, which may cause signal broadening at room temperature.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict 1^1H chemical shifts and compare with experimental data.
  • Isotopic Labeling : Introduce 15^{15}N or 19^{19}F labels to trace electronic effects in the thiazole ring .

Q. What strategies validate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}) with immobilized enzyme targets.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and stoichiometry.
  • Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., chromenone moiety interacting with hydrophobic pockets) .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer :

  • Core Modifications : Replace the 5-fluoro-2-methylphenyl group with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) substituents.
  • Bioisosteric Replacement : Substitute the thiazole ring with oxadiazole or triazole to assess heterocycle impact on activity.
  • Table 2 : Example SAR data for cytotoxicity:
DerivativeR GroupIC50_{50} (μM)
Parent5-F-2-MePh1.2
Deriv. A4-CF3_3-Ph0.8
Deriv. B3,4-diOCH3_3-Ph2.5

Contradictions & Mitigation

  • Evidence Conflict : BenchChem () reports 95% purity for structurally similar compounds, but peer-reviewed studies () emphasize rigorous HPLC purification (>99%).
    • Resolution : Validate purity via orthogonal methods (HPLC + NMR) and avoid commercial vendors for critical studies.

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